
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane is a complex organic compound that belongs to the class of triazatriborinanes. These compounds are characterized by their unique triazine ring structure, which is fused with boron atoms. The presence of phenyl and ethenyl groups further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of triazine derivatives with boron-containing reagents. One common method includes the use of trivalent tertiary phosphines as catalysts to promote the formation of the triazine-boron ring structure . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the triazine ring into more reactive intermediates.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include various boron-containing intermediates and derivatives, which can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various modern organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Wirkmechanismus
The mechanism by which 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The triazine-boron ring structure allows it to form stable complexes with these targets, modulating their activity and leading to various biochemical effects. The pathways involved include single-electron-transfer (SET) reactions and other radical-mediated processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazatriborinanes and triazine derivatives, such as:
- 2-(4-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Various cycloalkanes and their derivatives
Uniqueness
What sets 2-(4-Ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane apart is its unique combination of phenyl, ethenyl, and triazine-boron ring structures. This combination provides enhanced stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
126583-50-4 |
|---|---|
Molekularformel |
C28H28B3N3 |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)-4,6-dimethyl-1,3,5-triphenyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C28H28B3N3/c1-4-24-20-22-25(23-21-24)31-33(27-16-10-6-11-17-27)29(2)32(26-14-8-5-9-15-26)30(3)34(31)28-18-12-7-13-19-28/h4-23H,1H2,2-3H3 |
InChI-Schlüssel |
KVXOSHAMBJZJSC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=C(C=C3)C=C)C4=CC=CC=C4)C)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


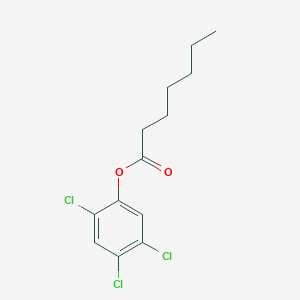

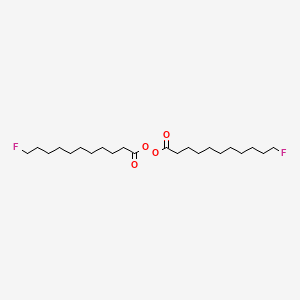
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
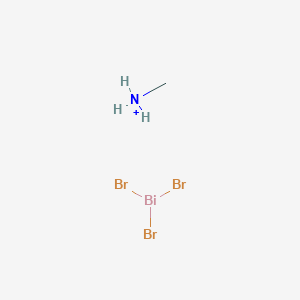
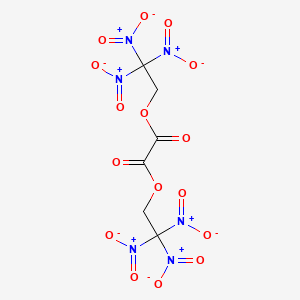
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
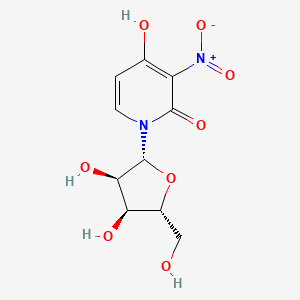


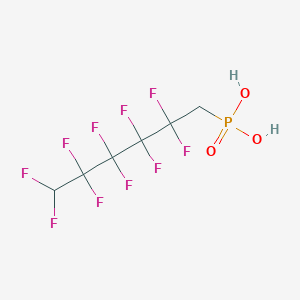
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![4-[(4-Hydroxybutyl)amino]pent-3-en-2-one](/img/structure/B14287807.png)

